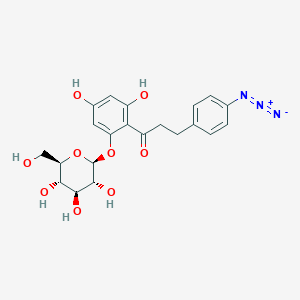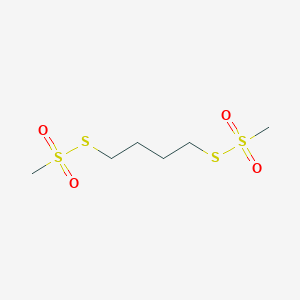
1,4-ビス(メチルスルホニルスルファニル)ブタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(methylsulfonylsulfanyl)butane is an organic compound with the molecular formula C₆H₁₄O₄S₄ It is characterized by the presence of two methylsulfonylsulfanyl groups attached to a butane backbone
科学的研究の応用
1,4-Bis(methylsulfonylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonyl and sulfanyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Target of Action
1,4-Bis(methylsulfonylsulfanyl)butane, also known as Busulfan , primarily targets the bone marrow . It has a selective immunosuppressive effect on bone marrow .
Mode of Action
Busulfan is an alkylating agent that contains two labile methanesulfonate groups attached to opposite ends of a 4-carbon alkyl chain . Once busulfan is hydrolyzed, the methanesulfonate groups are released and carbonium ions are produced . These ions can interact with DNA, leading to cross-linking and ultimately cell death .
Biochemical Pathways
The primary biochemical pathway affected by Busulfan is DNA synthesis. By alkylating DNA, it prevents the normal functioning of DNA, thereby inhibiting cell division and growth . This leads to the death of rapidly dividing cells, particularly cancer cells in the context of chronic myelogenous leukemia .
Result of Action
The result of the action of 1,4-Bis(methylsulfonylsulfanyl)butane is the death of rapidly dividing cells, particularly in the bone marrow . This can lead to a decrease in the number of white blood cells, red blood cells, and platelets, which can result in symptoms such as fatigue, increased susceptibility to infections, and increased bleeding and bruising .
生化学分析
Biochemical Properties
The role of 1,4-Bis(methylsulfonylsulfanyl)butane in biochemical reactions is primarily as a sulfhydryl active reagent . It interacts with enzymes, proteins, and other biomolecules through sulfhydryl cross-linking . The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context in which they occur.
Molecular Mechanism
It is known to exert its effects at the molecular level through sulfhydryl cross-linking This can lead to changes in the structure and function of biomolecules, potentially influencing enzyme activity and gene expression
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(methylsulfonylsulfanyl)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with sodium methylsulfonate in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,4-bis(methylsulfonylsulfanyl)butane may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .
化学反応の分析
Types of Reactions
1,4-Bis(methylsulfonylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydrosulfide (NaHS) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted butane derivatives.
類似化合物との比較
Similar Compounds
1,4-Bis(methylsulfanyl)butane: Similar structure but lacks the sulfonyl groups.
1,4-Bis(methylsulfonyl)butane: Similar structure but lacks the sulfanyl groups.
Uniqueness
This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds .
特性
IUPAC Name |
1,4-bis(methylsulfonylsulfanyl)butane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S4/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIISOSSRZYEECK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286940 |
Source


|
| Record name | 1,4-bis(methylsulfonylsulfanyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-99-2 |
Source


|
| Record name | NSC48378 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-bis(methylsulfonylsulfanyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE](/img/structure/B43413.png)
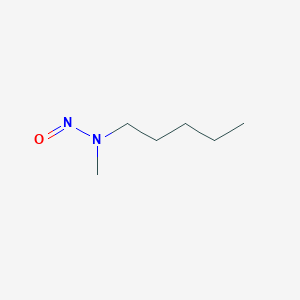
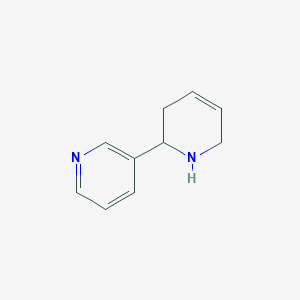
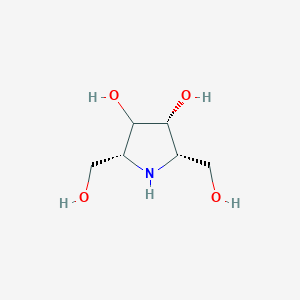
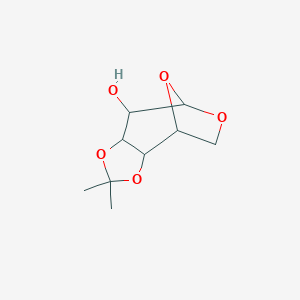
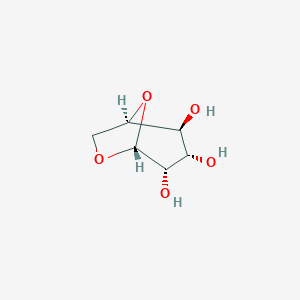
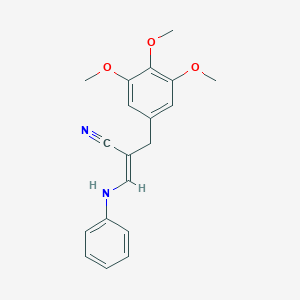
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
